(4Z)-5-methyl-2-(4-nitrophenyl)-4-({[(1-propanoylpiperidin-4-yl)methyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-5-methyl-2-(4-nitrophenyl)-4-({[(1-propanoylpiperidin-4-yl)methyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a nitrophenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-2-(4-nitrophenyl)-4-({[(1-propanoylpiperidin-4-yl)methyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolone core, the introduction of the nitrophenyl group, and the attachment of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-methyl-2-(4-nitrophenyl)-4-({[(1-propanoylpiperidin-4-yl)methyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-5-methyl-2-(4-nitrophenyl)-4-({[(1-propanoylpiperidin-4-yl)methyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating biological activity and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields such as polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (4Z)-5-methyl-2-(4-nitrophenyl)-4-({[(1-propanoylpiperidin-4-yl)methyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular interactions would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Z)-5-methyl-2-(4-nitrophenyl)-4-({[(1-propanoylpiperidin-4-yl)methyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one include other pyrazolone derivatives and compounds with nitrophenyl or piperidine groups. Examples include bis(2-ethylhexyl) terephthalate and cetylpyridinium chloride .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4-[(1-propanoylpiperidin-4-yl)methyliminomethyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-3-19(26)23-10-8-15(9-11-23)12-21-13-18-14(2)22-24(20(18)27)16-4-6-17(7-5-16)25(28)29/h4-7,13,15,22H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISJHDSNPMQWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)CN=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.